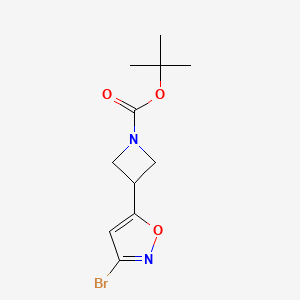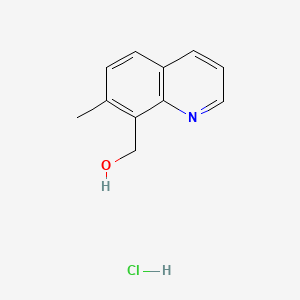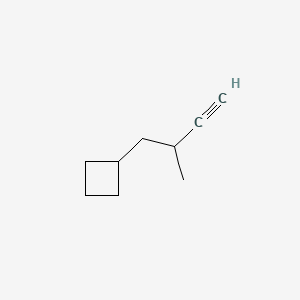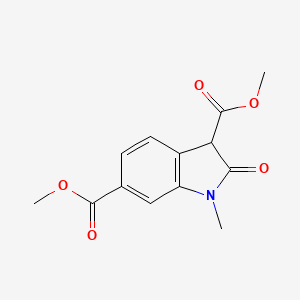
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:
3-tert-butyl-6-fluoro-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks the carboxylate group.
tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate: This compound contains a bromine atom instead of a fluorine atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |
InChI-Schlüssel |
DOGKLKHPMHABBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



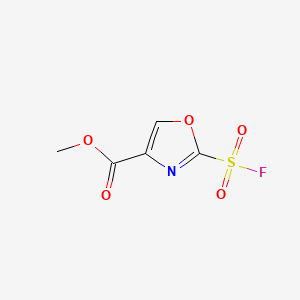
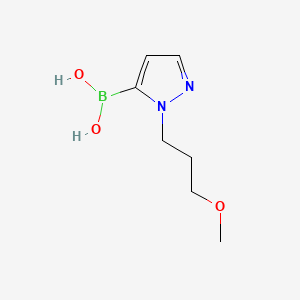
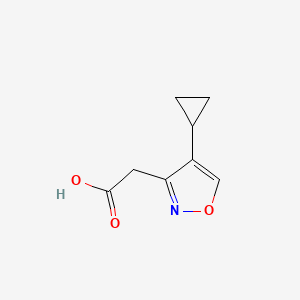
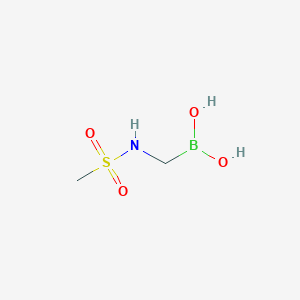


![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)


